REACTION_CXSMILES
|
N(OCCC(C)C)=O.[CH3:9][O:10][C:11]([C:13]1[C:18](N)=[N:17][CH:16]=[CH:15][N:14]=1)=[O:12].[I:20]CI>>[CH3:9][O:10][C:11]([C:13]1[C:18]([I:20])=[N:17][CH:16]=[CH:15][N:14]=1)=[O:12]
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=CN=C1N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ICI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to give 1.4 g of the title reference compound as a pale yellow solid
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NC=CN=C1I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |